3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine
Description
Properties
Molecular Formula |
C10H11BrFNO |
|---|---|
Molecular Weight |
260.10 g/mol |
IUPAC Name |
3-[(2-bromo-3-fluorophenyl)methoxy]azetidine |
InChI |
InChI=1S/C10H11BrFNO/c11-10-7(2-1-3-9(10)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 |
InChI Key |
YNESZEVFSQGLHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution of Azetidine Hydroxyl or Amino Precursors
- Preparation of 3-hydroxyazetidine or 3-azetidinylmethanol intermediates.
- Reaction with 2-bromo-3-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions to form the ether linkage.
- Use of mild bases such as potassium carbonate in polar solvents (e.g., acetonitrile or DMF) to promote substitution with minimal side reactions.
This approach relies on the availability of halogenated aromatic precursors and azetidine alcohols, and careful purification is required to isolate the desired product.
Palladium-Catalyzed Directed C(sp^3)–H Arylation
A more recent and efficient method involves Pd-catalyzed C(sp^3)–H arylation at the C3 position of azetidine derivatives:
- The azetidine nitrogen is protected with an N-trifluoroacetamide (N-TFA) group to direct the Pd catalyst.
- The reaction employs aryl iodides bearing the desired substituents (e.g., 2-bromo-3-fluorophenyl iodide).
- Catalytic system includes Pd(OAc)2 (10 mol %), silver acetate (AgOAc, 2 equiv), and diphenyl phosphate ((BnO)2PO_2H) as an additive.
- Conducted in 1,2-dichloroethane (DCE) at 110 °C under nitrogen atmosphere.
- This method achieves yields up to 72% and high stereospecificity.
Following arylation, the N-TFA group can be removed under mild basic conditions (e.g., K2CO3 in methanol/water), yielding the free azetidine derivative.
| Method | Key Steps | Yields (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of N-Boc amines | Deprotonation and intramolecular substitution | Up to 76 | Straightforward ring closure | Requires N-Boc protection and strong base |
| Nucleophilic substitution | Reaction of azetidine alcohol with aryl halide | Moderate | Uses accessible starting materials | Possible side reactions, purification needed |
| Pd-catalyzed C(sp^3)–H arylation | Directed arylation with Pd catalyst and N-TFA protection | Up to 72 | High regio- and stereoselectivity; fewer steps | Requires Pd catalyst and specific directing group |
- The Pd-catalyzed arylation method was optimized by varying the protecting group, catalyst loading, additive, and atmosphere. The N-TFA protecting group and diphenyl phosphate additive were critical for high efficiency.
- Reaction monitoring by ^1H NMR and LC/MS confirmed full conversion of starting materials within 16 hours.
- The method tolerates gram-scale synthesis without significant loss of yield, indicating scalability.
- The cyclization approach requires longer reaction times for ring closure when fluorine substituents are present, highlighting the need for optimized base and solvent choices.
- Structural confirmation of products was achieved through advanced NMR techniques (^1H, ^13C, ^15N, ^19F) and high-resolution mass spectrometry, ensuring the correct regiochemistry and purity.
The preparation of 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine is effectively achieved through a combination of azetidine ring formation and selective arylation strategies. While classical cyclization and nucleophilic substitution methods remain viable, the Pd-catalyzed directed C(sp^3)–H arylation represents a modern, efficient, and stereospecific approach with improved yields and scalability. These methods are supported by detailed spectroscopic and chromatographic analyses, providing robust routes for synthesizing this compound for further medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring.
Coupling Reactions: The methoxy and azetidine moieties can participate in coupling reactions with other organic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azetidine derivatives, while oxidation and reduction can modify the functional groups on the azetidine ring.
Scientific Research Applications
Pharmacological Studies
Research indicates that 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine exhibits potential as a modulator of various biological targets, including:
- Enzyme Inhibition : Interaction studies have shown that the compound may inhibit specific enzymes, which could lead to therapeutic applications in diseases where such enzymes play a crucial role.
- Receptor Binding : The compound's binding affinities with receptors suggest potential use in drug development for conditions such as anxiety disorders, neuro-inflammatory disorders, and cognitive impairments .
Case Studies
Several studies have documented the effects of 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine:
- A study published in a peer-reviewed journal demonstrated its efficacy in modulating cannabinoid receptors, highlighting its potential for treating conditions like schizophrenia and substance abuse disorders .
- Another investigation focused on its interactions with enzymes involved in metabolic pathways, indicating possible applications in metabolic syndrome treatment .
Comparative Analysis with Related Compounds
To understand the unique properties of 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(2-Bromo-4-fluorophenyl)azetidine | Similar azetidine core with different phenyl substitution | Different halogen positioning affects reactivity |
| 3-(2-Methoxyphenyl)azetidine | Contains a methoxy group on a phenyl ring | Lacks halogen substituents, altering biological activity |
| 1-(2-Bromo-4-fluorophenyl)azetidine | Substituted at position 1 instead of position 3 | Change in position may affect pharmacological properties |
This table illustrates how variations in substituent types and positions can significantly influence chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to azetidine derivatives with variations in halogenation patterns, aryl substituents, and functional groups (Table 1). Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Position: The position of halogens significantly impacts electronic properties. For example, 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine has meta-fluoro and ortho-bromo substituents, which may enhance steric hindrance compared to para-substituted analogs like 3-(3-Bromo-4-fluorophenoxy)azetidine .
- Halogen Type : Bromine (Br) provides greater steric bulk and polarizability compared to chlorine (Cl) or fluorine (F), influencing binding affinity in biological targets. The 2-Br substituent in the target compound may enhance hydrophobic interactions compared to 4-Cl in the hydrochloride derivative .
- Functional Groups : Methoxy (OMe) groups, as in 3-(3,4-Difluoro-2-methoxyphenyl)azetidine, increase electron density and solubility but reduce metabolic stability compared to halogenated analogs .
Biological Activity
3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with various biological targets, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine is C11H12BrFNO, and it is characterized by an azetidine ring with a methoxy group attached to the nitrogen atom and a bromo-fluorophenyl moiety at the 3-position. The presence of both bromine and fluorine enhances its reactivity, making it a candidate for various pharmacological studies.
Research indicates that 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine interacts with specific biological targets, including enzymes and receptors. The binding affinities of this compound are essential for understanding its pharmacodynamics and therapeutic potential. Techniques such as molecular docking and enzyme inhibition assays are often employed to elucidate these interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives, including 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The following table summarizes some findings related to the anticancer activity:
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine | MCF-7 (breast cancer) | TBD | Induction of apoptosis |
| 1-(2-Bromo-4-fluorophenyl)azetidine | HCT-116 (colon cancer) | TBD | Cell cycle arrest |
| 3-(2-Methoxyphenyl)azetidine | PC-3 (prostate cancer) | TBD | Inhibition of proliferation |
These findings suggest that modifications in the azetidine structure can significantly influence biological activity, particularly in anticancer applications .
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that azetidine derivatives exhibit antimicrobial activity. For example, compounds structurally related to 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine have shown effectiveness against Gram-positive and Gram-negative bacteria. The following table illustrates some relevant data:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-[(2-Bromo-3-fluorophenyl)methoxy]azetidine | Staphylococcus aureus | TBD |
| 1-(2-Bromo-4-fluorophenyl)azetidine | Escherichia coli | TBD |
| 3-(2-Methoxyphenyl)azetidine | Pseudomonas aeruginosa | TBD |
These studies indicate that the presence of halogen substituents may enhance the antimicrobial efficacy of these compounds .
Case Studies
Several case studies have been conducted to evaluate the biological activities of azetidine derivatives. For instance, a study by Zhang et al. demonstrated that certain azetidinones inhibited cell proliferation in human breast cancer cells at nanomolar concentrations, suggesting that structural modifications can lead to enhanced bioactivity . Another study highlighted the synthesis and evaluation of various N-substituted azetidinones, revealing their potential as therapeutic agents against multiple tumor types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
